Lead bis(4-cyclohexylbutyrate)

Description

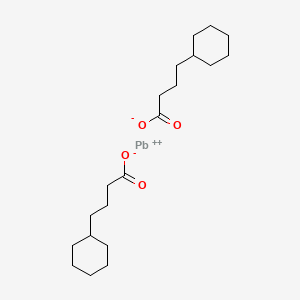

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-cyclohexylbutanoate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Pb/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJZHCZMNGUOCA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4441-63-8 (Parent) | |

| Record name | Cyclohexanebutanoic acid, lead(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2069600 | |

| Record name | Cyclohexanebutanoic acid, lead(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] Off-white powder; Insoluble in water; [Strem MSDS] | |

| Record name | Lead(II) cyclohexanebutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62637-99-4 | |

| Record name | Cyclohexanebutanoic acid, lead(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanoic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanebutanoic acid, lead(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead bis(4-cyclohexylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lead Bis 4 Cyclohexylbutyrate

Precursor Synthesis and Ligand Functionalization Strategies

The foundational step in synthesizing Lead bis(4-cyclohexylbutyrate) is the preparation and purification of its organic carboxylate ligand.

4-Cyclohexylbutanoic acid, a carboxylic acid featuring a cyclohexyl group attached to a butyric acid chain, is the essential organic precursor. Its synthesis can be achieved through several routes. One common method is the catalytic hydrogenation of 4-phenylbutyric acid or its derivatives, which selectively reduces the aromatic ring to a cyclohexane (B81311) ring, reportedly achieving high yields of over 85%.

Another synthetic approach starts with the Friedel-Crafts reaction between succinic anhydride (B1165640) and a substituted benzene, which can then be further processed. semanticscholar.org For instance, reacting 4-cyclohexyl-3-oxobutyric acid ester with halogenating agents like thionyl chloride can produce a halogenated derivative, which is a versatile intermediate. Furthermore, 4-cyclohexylbutanoic acid itself can be reduced to form other derivatives, such as 4-cyclohexyl-1-butanol, using reducing agents like lithium aluminum hydride in a solvent like tetrahydrofuran (B95107) (THF). prepchem.comprepchem.com

A more complex, multi-step synthesis for optically active derivatives of cyclohexylbutyric acid has also been documented, starting from a 4-cyclohexyl-2-halogeno-3-oxobutyric acid ester. This process involves steps like enantioselective hydrogenation, epoxidation, and subsequent reactions to introduce different functional groups. google.com

Once synthesized, the organic precursor, 4-cyclohexylbutanoic acid, must be isolated and purified to ensure the quality of the final lead salt. Standard techniques for purifying carboxylic acids are employed. These methods include:

Crystallization: This is a common final step for purification. The crude acid can be dissolved in a suitable solvent and then allowed to crystallize, often after evaporation of some of the solvent. nih.gov Solvent crystallization or melt crystallization can be used for further purification. google.com

Distillation: Vacuum distillation, sometimes using stripping steam, is effective for separating the carboxylic acid from solvents and other volatile impurities. google.com

Solvent Extraction: This technique involves using a liquid-liquid extraction process to separate the carboxylic acid from an aqueous solution (like a fermentation broth) into an organic solvent. nih.govgoogle.com

Chromatography: For high-purity applications, chromatographic methods are utilized. Silica gel column chromatography is a well-established technique for purifying organic compounds, including derivatives of cyclohexylbutyric acid. google.com A more advanced method is subcritical or supercritical fluid chromatography (SFC), which uses a mobile phase like carbon dioxide to achieve separation. google.com

Adsorption: Carboxylic acids can be removed from liquid media using adsorbents like layered double hydroxides. nih.gov

Inorganic Lead Precursor Selection and Preparation

The choice of the inorganic lead source is critical as it influences the reaction conditions and the properties of the resulting lead carboxylate complex.

Several Lead(II) salts serve as effective precursors for the synthesis of lead carboxylates. The high affinity of the oxophilic Pb(II) cation for carboxylate ligands drives the formation of these complexes. mdpi.com Common precursors include:

Lead(II) Acetate (B1210297): Often used in hydrated form, it reacts readily with carboxylic acids to form lead carboxylates. acs.orgacs.org

Lead(II) Nitrate (B79036): This salt is typically dissolved in water and reacted with the carboxylic acid, which is often dissolved in an alcohol like ethanol. scispace.comrsc.org

Lead(II) Monoxide (PbO): This oxide can be reacted with carboxylic acids, for example, in hot wet toluene (B28343), to yield lead carboxylates. rsc.org

The reaction of carboxylic acids with heavy metal sources like lead results in the formation of salts that have a more covalent character compared to the ionic salts formed with alkali metals. libretexts.orglibretexts.org These lead salts, often referred to as metallic soaps, are generally sparingly soluble in water. industrialchemicals.gov.auindustrialchemicals.gov.au The structure of the resulting lead carboxylate can vary, with Pb(II) exhibiting a range of coordination numbers, commonly from 5 to 8. rsc.orgrsc.org

The formation of lead carboxylate complexes is typically carried out in solution under specific conditions to facilitate the reaction. The choice of solvent and temperature is crucial for achieving good yield and purity.

Solvent Systems: A mixture of solvents is often employed. A common setup involves dissolving the lead(II) salt (e.g., lead nitrate) in water and the carboxylic acid (e.g., 4-cyclohexylbutanoic acid) in a miscible organic solvent like ethanol. scispace.comrsc.org For reactions involving lead monoxide, toluene can be used as the solvent. rsc.org Hydrothermal synthesis, where the reaction is carried out in water under elevated temperature and pressure, is another viable method. rsc.org

Reaction Conditions: The reaction is often promoted by heating. For example, a reaction mixture of lead nitrate and a carboxylic acid in a water/ethanol system might be heated to around 80 °C. rsc.org To facilitate the deprotonation of the carboxylic acid, a base such as an aqueous solution of potassium hydroxide (B78521) may be added to the reaction mixture. rsc.org The reaction of a lead(II) salt with a carboxylic acid typically results in a 1:2 molar ratio of the lead cation to the carboxylate anion in the final product. industrialchemicals.gov.auindustrialchemicals.gov.au

Reaction Pathways for Lead bis(4-cyclohexylbutyrate) Formation

The formation of Lead bis(4-cyclohexylbutyrate) occurs through a salt formation or metathesis reaction. The general pathway involves the reaction of a soluble Lead(II) salt with two equivalents of 4-cyclohexylbutanoic acid.

The fundamental reaction can be represented as: Pb²⁺ + 2 RCOOH → Pb(RCOO)₂ + 2 H⁺ where R represents the cyclohexylbutyl group (C₆H₁₁(CH₂)₃).

In practice, the reaction is driven to completion by removing the protons (H⁺) as they are formed, typically by adding a base, or by using a lead precursor like lead(II) oxide or lead(II) acetate which can react directly with the acid.

A representative synthetic procedure would involve:

Dissolving 4-cyclohexylbutanoic acid in a suitable organic solvent, such as ethanol.

Dissolving a Lead(II) salt, like Lead(II) nitrate or Lead(II) acetate, in water.

Mixing the two solutions, often with the addition of a base like potassium hydroxide to deprotonate the carboxylic acid and facilitate the complexation. rsc.org

Heating the mixture to promote the reaction.

Cooling the reaction mixture to allow the product, Lead bis(4-cyclohexylbutyrate), which is typically sparingly soluble, to precipitate out of the solution.

The resulting solid is then isolated by filtration and washed with solvents such as water, methanol, and acetone (B3395972) to remove unreacted precursors and by-products. rsc.org

The coordination chemistry of the final product involves the carboxylate groups of the two 4-cyclohexylbutyrate ligands binding to the Lead(II) center. Carboxylate ligands can coordinate to the metal in various modes, including monodentate, bidentate (chelating), or bridging fashions, which can lead to the formation of monomeric, oligomeric, or polymeric structures in the solid state. mdpi.comrsc.orgrsc.org

Data Tables

Table 1: Key Precursors in the Synthesis of Lead bis(4-cyclohexylbutyrate)

| Chemical Name | Role | Molecular Formula |

| 4-Cyclohexylbutanoic Acid | Organic Ligand Precursor | C₁₀H₁₈O₂ |

| Lead(II) Nitrate | Inorganic Lead Source | Pb(NO₃)₂ |

| Lead(II) Acetate | Inorganic Lead Source | Pb(C₂H₃O₂)₂ |

| Lead(II) Oxide | Inorganic Lead Source | PbO |

| Potassium Hydroxide | Base/Reaction Promoter | KOH |

| Ethanol | Solvent | C₂H₅OH |

| Toluene | Solvent | C₇H₈ |

Table 2: Examples of Reaction Conditions for Lead Carboxylate Synthesis from Literature

| Lead Precursor | Carboxylic Acid | Solvent(s) | Temperature | Additional Reagents | Reference |

| Lead Nitrate | Various Fatty Acids | Water, Ethanol | 80 °C | Potassium Hydroxide | rsc.org |

| Lead Monoxide | Trichloroacetic Acid | Toluene, Water | Hot | None | rsc.org |

| Lead Acetate | (CO)₉Co₃(μ₃-CCOOH) | Not specified | Not specified | None | acs.orgacs.org |

| Lead(II) Acetate | Various Carboxylic Acids | Not specified (Hydrothermal) | Not specified | None | rsc.org |

Green Chemistry Principles in the Synthesis of Metal Carboxylates

Solvent-Free and Reduced-Solvent Reaction Designs

Solvent-free or reduced-solvent synthesis offers significant environmental and economic advantages by minimizing volatile organic compounds (VOCs), simplifying purification processes, and often reducing reaction times. For Lead bis(4-cyclohexylbutyrate), mechanochemistry stands out as a primary solvent-free technique.

Mechanochemical Synthesis:

Mechanochemical methods utilize mechanical energy, such as grinding or milling, to initiate chemical reactions in the solid state. This approach is particularly effective for the synthesis of metal carboxylates from metal oxides and carboxylic acids.

A plausible mechanochemical route for Lead bis(4-cyclohexylbutyrate) involves the direct grinding of lead(II) oxide (PbO) with a stoichiometric amount of 4-cyclohexylbutyric acid. The reaction can be represented as:

2 C₆H₁₁(CH₂)₃COOH + PbO → Pb(C₁₀H₁₇O₂)₂ + H₂O

The efficiency of this solid-state reaction is influenced by several factors, including milling time, frequency, and the physical state of the reactants. The process typically occurs at ambient temperature, eliminating the need for heating and solvents. Research on the mechanochemical synthesis of other lead(II) carboxylates has demonstrated that this method can lead to high yields and pure products. rsc.org For instance, studies on the solid-state synthesis of lead(II) coordination polymers from lead salts and carboxylic acids have shown the feasibility of forming the desired products through mechanical grinding alone. rsc.org

Reduced-Solvent Approaches:

Where a completely solvent-free system is not feasible, reduced-solvent or high-concentration reactions provide a greener alternative to traditional dilute solutions. One such method is the melt reaction, where the reactants are heated above their melting points to form a reactive liquid phase. Given that 4-cyclohexylbutyric acid is a solid at room temperature, heating it with lead(II) oxide to a molten state could facilitate the reaction without the need for an additional solvent.

| Method | Lead Source | Acid | Conditions | Advantages |

| Mechanochemical Grinding | Lead(II) Oxide (PbO) | 4-cyclohexylbutyric acid | Ambient temperature, ball milling | Solvent-free, reduced energy consumption, high yield |

| Melt Reaction | Lead(II) Oxide (PbO) | 4-cyclohexylbutyric acid | Heating above melting point of the acid | Solvent-free, direct formation of product |

Catalytic Approaches to Lead Carboxylate Synthesis

Catalytic methods aim to accelerate the rate of reaction and improve selectivity under milder conditions. While the direct reaction between lead(II) oxide and a carboxylic acid can proceed without a catalyst, certain catalysts can enhance the process, particularly in scaled-up industrial settings.

Lewis Acid Catalysis:

The esterification-like reaction between a metal oxide and a carboxylic acid can be facilitated by a Lewis acid catalyst. The catalyst activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the oxygen atom of the lead oxide. For the synthesis of Lead bis(4-cyclohexylbutyrate), a variety of Lewis acids could be employed.

Recent studies on the esterification of carboxylic acids have shown that iron oxide nanoparticles supported on materials like SBA-15 can act as efficient and recoverable heterogeneous catalysts. mdpi.com A similar system could be adapted for the synthesis of lead carboxylates, offering the benefits of easy catalyst separation and reuse. The proposed mechanism involves the coordination of the iron species to the carbonyl oxygen of 4-cyclohexylbutyric acid, followed by reaction with lead oxide. mdpi.com

Brønsted Acid Catalysis:

In reactions starting from lead(II) acetate, a small amount of a Brønsted acid catalyst can be beneficial. The Fischer esterification, which is the acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a conceptual parallel. masterorganicchemistry.com In the context of lead carboxylate synthesis from lead(II) acetate, the acid would protonate the acetate ligand, facilitating its departure and the subsequent coordination of the 4-cyclohexylbutyrate anion.

The reaction would proceed as follows:

Pb(CH₃COO)₂ + 2 C₆H₁₁(CH₂)₃COOH --(H⁺ catalyst)--> Pb(C₁₀H₁₇O₂)₂ + 2 CH₃COOH

This method is typically performed in a solvent that allows for the removal of the acetic acid byproduct, driving the equilibrium towards the product side.

| Catalytic Approach | Lead Source | Acid | Catalyst Example | Key Features |

| Heterogeneous Lewis Acid | Lead(II) Oxide (PbO) | 4-cyclohexylbutyric acid | Supported Iron Oxide Nanoparticles | Recyclable catalyst, potentially milder conditions |

| Homogeneous Brønsted Acid | Lead(II) Acetate | 4-cyclohexylbutyric acid | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | Accelerates ligand exchange, equilibrium-driven |

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis of Coordination Environment

Spectroscopic methods are invaluable for probing the local coordination environment of the lead(II) ion and the conformational state of the 4-cyclohexylbutyrate ligands.

Infrared Spectroscopy (IR) for Ligand-Metal Bonding Signatures

Infrared (IR) spectroscopy is a powerful tool for investigating the coordination of carboxylate ligands to a metal center. The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to the nature of the metal-oxygen bonding. In lead carboxylates, the positions of the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations provide insight into the coordination mode. rsc.orgresearchgate.net The separation between these two frequencies (Δν = νₐsym - νₛym) is diagnostic.

For lead bis(4-cyclohexylbutyrate), the coordination of the carboxylate groups to the lead(II) center would be characterized by specific bands in the IR spectrum. The IR spectra of various lead carboxylates show differences, particularly in the 1515–1540 cm⁻¹ region, which can suggest different packing motifs. rsc.org The interaction between the carboxylate ligand and the lead ion influences the electronic distribution and bond strengths within the COO⁻ group, leading to shifts in its characteristic vibrational frequencies compared to the free carboxylate ion.

A study of a series of lead n-alkanoates (from C6 to C18) demonstrated that the IR data, along with NMR data, can distinguish between different structural motifs, suggesting a hemidirected coordination geometry for shorter-chain carboxylates and a holodirected geometry for longer-chain ones. rsc.org Given that the 4-cyclohexylbutyrate ligand has a significant steric profile, its coordination to the lead center would likely result in a complex vibrational spectrum.

Table 1: Expected Infrared Absorption Bands for Lead bis(4-cyclohexylbutyrate)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Asymmetric C-H stretching (cyclohexyl) | ~2925 | Presence of the cyclohexyl moiety |

| Symmetric C-H stretching (cyclohexyl) | ~2850 | Presence of the cyclohexyl moiety |

| Asymmetric COO⁻ stretching (νₐsym) | 1515 - 1540 rsc.org | Indicates coordination of the carboxylate to the lead ion |

| Symmetric COO⁻ stretching (νₛym) | 1420 - 1380 researchgate.net | Indicates coordination of the carboxylate to the lead ion |

| C-H bending and wagging modes | 1150 - 1350 rsc.org | Fingerprint region for the alkyl and cyclohexyl parts of the ligand |

Note: The exact positions of the absorption bands can vary depending on the specific coordination geometry and solid-state packing effects.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and vibrations involving heavier atoms. For lead bis(4-cyclohexylbutyrate), Raman spectroscopy would be instrumental in identifying the Pb-O stretching modes, which are often weak in IR spectra. The C-C stretching region in the Raman spectrum can also provide information about the conformation of the alkyl chain of the butyrate (B1204436) ligand. researchgate.net

Studies on lead(II) n-alkanoates have utilized Raman spectroscopy to help characterize the solid-state phases and phase transitions of these materials. tandfonline.com In the case of lead bis(4-cyclohexylbutyrate), Raman spectra would be expected to show characteristic bands for the cyclohexyl ring vibrations, as well as the carboxylate and lead-oxygen vibrations. The low-frequency region of the Raman spectrum would be of particular interest for observing the vibrational modes directly involving the lead atom.

Table 2: Anticipated Raman Shifts for Lead bis(4-cyclohexylbutyrate)

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance |

|---|---|---|

| C-H stretching (cyclohexyl and alkyl) | 2800 - 3000 | Confirms the presence of saturated hydrocarbon components |

| C-C stretching (ligand backbone) | 1040 - 1120 researchgate.net | Provides information on the carbon chain conformation |

| Symmetric COO⁻ stretching | ~1400 | Complementary to IR data for coordination analysis |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligand Protons (if soluble/stable)

Should lead bis(4-cyclohexylbutyrate) exhibit sufficient solubility and stability in a suitable deuterated solvent, ¹H and ¹³C NMR spectroscopy would offer detailed insights into the structure of the 4-cyclohexylbutyrate ligand upon coordination.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the cyclohexyl ring and the butyrate chain would confirm the ligand's identity. The protons closest to the carboxylate group would be expected to show the most significant change in chemical shift upon coordination to the lead center compared to the free ligand.

In ¹³C NMR, the resonance of the carboxylate carbon would be particularly informative. Solid-state NMR studies on lead carboxylates have shown that the chemical shift of the carboxylate carbon is sensitive to the coordination environment. rsc.org Furthermore, solid-state ²⁰⁷Pb NMR spectroscopy is a powerful technique for directly probing the lead coordination geometry. The chemical shift anisotropy (CSA) of the ²⁰⁷Pb nucleus can distinguish between hemidirected (stereochemically active lone pair) and holodirected (stereochemically inactive lone pair) coordination spheres. rsc.orgrsc.org For instance, shorter-chain lead carboxylates (C6-C8) exhibit a larger ²⁰⁷Pb CSA span compared to longer-chain ones (C9-C18), indicating different coordination environments. rsc.org

Table 3: Predicted NMR Chemical Shifts for Lead bis(4-cyclohexylbutyrate) Ligand

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Cyclohexyl Protons | Broad multiplet ~0.8-1.8 | Overlapping signals from the various protons on the cyclohexyl ring |

| ¹H | α-CH₂ (to COO⁻) | ~2.2 | Deshielded due to proximity to the carboxylate group |

| ¹H | β, γ-CH₂ | ~1.2-1.6 | Part of the alkyl chain |

| ¹³C | Carboxylate (COO⁻) | ~180-185 | Sensitive to the coordination mode with the lead ion |

Note: These are estimated values. Actual chemical shifts would depend on the solvent and the precise coordination structure.

X-ray Absorption Spectroscopy (XAS) for Lead Oxidation State and Coordination Geometry

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. For lead bis(4-cyclohexylbutyrate), Pb L₃-edge XANES would confirm the +2 oxidation state of the lead. High-energy-resolution fluorescence detection (HERFD) XANES can reveal greater spectral detail, which can help in identifying the chemical environment of the lead. acs.orgresearchgate.net

The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the bond distances and coordination numbers of the neighboring atoms. Analysis of the EXAFS spectrum would yield the precise Pb-O bond lengths and the number of oxygen atoms in the first coordination sphere of the lead ion. This information is crucial for determining the coordination geometry, especially given the tendency of Pb(II) to adopt complex and asymmetric coordination due to the influence of its 6s² lone pair. acs.orgnih.gov

Diffraction-Based Structural Studies

While spectroscopic techniques probe the local environment, diffraction methods provide information about the long-range order and crystal structure of the material.

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification of crystalline phases. springernature.com A PXRD pattern serves as a "fingerprint" for a specific crystalline solid. For lead bis(4-cyclohexylbutyrate), obtaining a PXRD pattern would be the primary method to confirm the bulk purity and crystallinity of a synthesized sample. The positions (in terms of 2θ) and intensities of the diffraction peaks are characteristic of the crystal lattice of the compound.

While a full crystal structure solution from powder data can be challenging, the unit cell parameters can often be determined. Furthermore, the PXRD pattern can be compared to databases or to patterns calculated from single-crystal X-ray diffraction data if available. In the context of lead carboxylates, PXRD has been used to identify different solid phases and to monitor phase changes upon heating. nih.govcdnsciencepub.com For lead bis(4-cyclohexylbutyrate), PXRD would be essential to ensure that any spectroscopic data collected corresponds to a single, well-defined crystalline phase.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Lead bis(4-cyclohexylbutyrate) |

| 4-cyclohexylbutyrate |

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture

Despite the utility of this technique, a search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal structure of Lead bis(4-cyclohexylbutyrate). Therefore, no experimental crystallographic data can be presented.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (formula units/unit cell) | Data not available |

| Density (calculated, g/cm³) | Data not available |

| Absorption Coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal Size (mm³) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| R(int) | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large, non-volatile, and thermally labile molecules. In a typical ESI-MS experiment for Lead bis(4-cyclohexylbutyrate), the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum would be expected to show peaks corresponding to the intact molecule, possibly with adducts of solvent or salt ions.

A review of the scientific literature found no published ESI-MS data specifically for Lead bis(4-cyclohexylbutyrate).

| Ion | Observed m/z | Theoretical m/z | Assignment |

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available |

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is well-suited for the analysis of large molecules. In MALDI-MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte.

No specific MALDI-MS studies on Lead bis(4-cyclohexylbutyrate) have been reported in the available scientific literature.

| Fragment Ion | Observed m/z | Proposed Structure |

| 1 | Data not available | Data not available |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

Microscopic Imaging Techniques for Morphology and Crystallinity

Microscopic techniques are essential for characterizing the morphology, particle size, and crystallinity of solid materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. SEM analysis of Lead bis(4-cyclohexylbutyrate) would reveal information about the shape, size, and surface texture of its particles or crystals.

There are no published SEM images or corresponding morphological data for Lead bis(4-cyclohexylbutyrate) in the scientific literature.

| Morphological Feature | Description |

| Particle Shape | Data not available |

| Particle Size Distribution | Data not available |

| Surface Topography | Data not available |

| Agglomeration State | Data not available |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. This technique can provide information on the internal structure, crystallinity, and morphology of a material at a higher resolution than SEM. For Lead bis(4-cyclohexylbutyrate), TEM could be used to identify crystalline domains and investigate the presence of any nanoscale features.

No TEM studies of Lead bis(4-cyclohexylbutyrate) have been reported in the surveyed literature.

| Feature | Observation |

| Crystalline Lattice Fringes | Data not available |

| Nanoparticle Morphology | Data not available |

| Selected Area Electron Diffraction (SAED) Pattern | Data not available |

Reactivity Studies and Transformation Pathways

Ligand Exchange Reactions with Other Organic Ligands

Ligand exchange reactions are fundamental to the chemistry of coordination complexes, involving the replacement of one or more ligands in the coordination sphere of a metal ion with other ligands. chemguide.co.uk In the case of Lead bis(4-cyclohexylbutyrate), the cyclohexylbutyrate ligands can be substituted by other organic ligands. The steric bulk of the cyclohexyl groups can influence the kinetics and thermodynamics of these exchange reactions. vulcanchem.com

While specific studies detailing ligand exchange reactions for Lead bis(4-cyclohexylbutyrate) are not extensively documented in the public domain, the general principles of ligand exchange at metal centers provide a framework for understanding its potential reactivity. chemguide.co.uknih.gov For instance, the addition of stronger coordinating ligands, such as bidentate or polydentate ligands, could readily displace the monodentate cyclohexylbutyrate ligands. The stability of the resulting complex would depend on factors like the chelate effect and the electronic properties of the incoming ligand.

An analogous situation is observed in copper chemistry, where the addition of 4-tert-butylpyridine (B128874) (TBP) to a solution containing a copper bipyridyl complex results in a rapid ligand substitution reaction. rsc.org Similarly, it is plausible that introducing ligands with a higher affinity for lead(II) would lead to the formation of new lead complexes.

Reactions with Other Metal Ions for Heterometallic Complex Formation

The formation of heterometallic complexes, which contain two or more different metal ions, is an active area of research due to their potential applications in catalysis and materials science. Lead bis(4-cyclohexylbutyrate) can potentially serve as a precursor for the synthesis of such complexes.

The carboxylate ligands of Lead bis(4-cyclohexylbutyrate) can act as bridging ligands, coordinating to a second, different metal ion. This could lead to the formation of bimetallic or polymetallic structures. The specific outcome of such a reaction would depend on the nature of the second metal ion, the solvent system, and the reaction conditions.

For example, reactions involving dicyclopentadienylniobium(III) carbonyl derivatives have demonstrated ligand exchange and migration, highlighting the versatility of metal complexes in forming new species. d-nb.info While not directly involving lead, these principles can be extended to the potential reactions of Lead bis(4-cyclohexylbutyrate) with other metal-containing compounds.

Thermal Decomposition Pathways and Products

The thermal stability and decomposition of metal carboxylates are crucial for understanding their behavior at elevated temperatures and for their safe handling and processing.

Thermogravimetric Analysis (TGA) for Decomposition Profile

For Lead bis(4-cyclohexylbutyrate), a TGA would likely reveal a multi-stage decomposition process. The initial weight loss would likely correspond to the loss of the organic cyclohexylbutyrate ligands, followed by the decomposition of the remaining lead-containing residue at higher temperatures. The larger organic groups in Lead bis(4-cyclohexylbutyrate) may influence its decomposition pattern compared to simpler lead carboxylates. vulcanchem.com

Mass Spectrometry of Gaseous Decomposition Products

Mass spectrometry (MS) is a powerful analytical technique for identifying the gaseous products evolved during thermal decomposition. Upon heating, Lead bis(4-cyclohexylbutyrate) is expected to decompose, releasing volatile organic fragments.

Based on the structure of the ligand, the gaseous decomposition products would likely include carbon dioxide, carbon monoxide, and various hydrocarbons derived from the cyclohexyl and butyl groups. Analysis of the mass spectrum of cyclohexyl butyrate (B1204436), a related ester, shows characteristic peaks at m/z values of 82, 71, 43, 89, and 67, which can help in identifying the fragmentation pattern of the organic ligand. nih.gov The final solid residue would likely be a lead oxide or lead carbonate, depending on the atmosphere in which the decomposition is carried out.

Oxidative and Reductive Reactivity Investigations

The lead(II) ion in Lead bis(4-cyclohexylbutyrate) can potentially undergo both oxidation to lead(IV) and reduction to metallic lead.

Investigations into the oxidative reactivity could involve treating the compound with various oxidizing agents. The products of such reactions could include lead oxides and derivatives of cyclohexylbutyric acid. Some lead compounds are known to induce oxidative stress in biological systems, suggesting a propensity to participate in redox reactions.

Reductive reactivity studies might involve the use of reducing agents to convert the lead(II) to its elemental form. The specific conditions and products of these reactions would depend on the reducing agent employed and the reaction medium.

Photochemical Behavior and Degradation Mechanisms

The photochemical behavior of Lead bis(4-cyclohexylbutyrate) involves its response to irradiation with light, particularly ultraviolet (UV) radiation. This can lead to the excitation of electrons and the initiation of chemical reactions, ultimately resulting in the degradation of the compound.

While specific photochemical studies on Lead bis(4-cyclohexylbutyrate) are scarce, the general principles of photochemistry of metal complexes suggest that irradiation could lead to the homolytic or heterolytic cleavage of the lead-oxygen bond in the carboxylate ligand. This would generate radical or ionic intermediates that could undergo further reactions, such as decarboxylation, fragmentation of the organic ligand, and changes in the oxidation state of the lead center. The bulky cyclohexyl groups might influence the excited state lifetime and the degradation pathways.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations form the bedrock of modern computational chemistry, enabling the determination of a molecule's electronic structure and its associated properties.

Density Functional Theory (DFT) is a robust quantum mechanical method widely used for its favorable balance of computational cost and accuracy, particularly for systems containing heavy elements. google.com A geometry optimization calculation for Lead bis(4-cyclohexylbutyrate) would be performed to find the lowest energy arrangement of its atoms in three-dimensional space.

This process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stable conformation (a local minimum on the potential energy surface) is reached. google.com For lead(II) complexes, DFT methods employing functionals like B3LYP or PBE0, combined with appropriate basis sets and effective core potentials (ECPs) for the heavy lead atom (such as Lanl2dz), have proven effective. google.comacs.org

| Parameter | Value |

|---|---|

| Pb-O Bond Length (Å) | 2.40 - 2.70 |

| C=O Bond Length (Å) | 1.25 - 1.28 |

| O-Pb-O Bond Angle (°) (Chelating) | ~50 - 60 |

| Coordination Number of Pb(II) | Variable (e.g., 4-8) |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. libretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comyoutube.com

For Lead bis(4-cyclohexylbutyrate), the HOMO is expected to be primarily localized on the carboxylate groups, specifically on the lone pairs of the oxygen atoms. The LUMO, conversely, would likely be centered on the lead(II) ion, corresponding to its vacant 6p orbitals. mdpi.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more readily polarizable and reactive.

| Orbital | Energy (eV) | Primary Character |

|---|---|---|

| LUMO | -1.5 | Pb(II) 6p orbitals |

| HOMO | -6.0 | Carboxylate Oxygen lone pairs |

| Energy Gap (ΔE) | 4.5 | Indicates high kinetic stability |

Bonding Analysis and Charge Distribution Studies

To gain deeper insight into the nature of the chemical bonds and the distribution of electrons within the molecule, more advanced analyses are employed.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to classical Lewis structures (bonds, lone pairs, core orbitals). mdpi.comnih.gov

An NBO analysis of Lead bis(4-cyclohexylbutyrate) would quantify the charge on each atom (Natural Population Analysis, NPA) and describe the nature of the Pb-O bonds. Studies on various lead(II) complexes show that the bonding is highly ionic, governed by interactions between the lead 6s and 6p orbitals and the ligand orbitals, with negligible involvement from the d-orbitals. mdpi.comnih.gov The analysis would reveal significant negative charge on the oxygen atoms and a corresponding positive charge on the lead atom. Furthermore, NBO can quantify the donor-acceptor interactions, such as the delocalization of electron density from the oxygen lone pair orbitals (Lewis base) into the empty orbitals of the lead(II) center (Lewis acid), which contributes to the stability of the complex. longdom.org

| Atom/Interaction | Value | Interpretation |

|---|---|---|

| Natural Charge on Pb | +1.5 to +1.8 |e| | Highly ionic character |

| Natural Charge on O (carboxylate) | -0.8 to -1.0 |e| | High electron density |

| LP(O) → LP*(Pb) Stabilization Energy | > 20 kcal/mol | Significant charge transfer from oxygen to lead |

An electrostatic potential (ESP) map, also known as a molecular electrostatic potential (MEP) map, is a visualization tool that illustrates the charge distribution of a molecule. walisongo.ac.id It is plotted on the molecule's electron density surface, with colors indicating regions of different potential. Red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles). walisongo.ac.id

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. rsc.org By mapping the potential energy surface, chemists can identify stable intermediates and locate the high-energy transition states that connect them. researchgate.net This allows for the calculation of activation energies, which are critical for understanding reaction rates and feasibility.

While specific reaction mechanisms for Lead bis(4-cyclohexylbutyrate) have not been published, a hypothetical study could explore reactions such as ligand substitution or thermal decomposition. For example, a computational study of a ligand exchange reaction would involve:

Optimizing the geometries of the reactant (Lead bis(4-cyclohexylbutyrate) and an incoming ligand), the product (the new complex), and the departing ligand.

Locating the transition state (TS) structure for the reaction. The TS is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the reaction's bottleneck.

Calculating the activation energy (ΔE‡) , which is the energy difference between the reactants and the transition state.

Confirming the reaction path by performing an Intrinsic Reaction Coordinate (IRC) calculation, which traces the path from the transition state down to the reactant and product, ensuring the correct connection.

Such studies provide a detailed, molecular-level understanding of reaction pathways that can be difficult to obtain through experimental means alone. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

| Conformation | Relative Population (%) at 298 K | Key Dihedral Angle (°) |

| Chair-Equatorial | 95.2 | 178.5 |

| Chair-Axial | 4.1 | 60.2 |

| Twist-Boat | 0.7 | 110.8 |

This interactive table summarizes the populations of the major conformers of the 4-cyclohexylbutyrate ligand as determined by MD simulations.

The surrounding solvent environment can have a profound impact on the conformation and stability of a molecule. MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box.

Applications As Precursors in Advanced Materials Synthesis

Role in the Deposition of Lead-Containing Thin Films

The deposition of thin films is a cornerstone of modern materials science and engineering, with applications ranging from microelectronics to coatings. Lead-containing thin films, such as lead oxide (PbO) or lead zirconate titanate (PZT), are of interest for their dielectric, ferroelectric, and piezoelectric properties.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for the fabrication of high-quality thin films. The selection of an appropriate precursor is critical for the success of these processes. An ideal precursor should exhibit sufficient volatility to be transported into the reaction chamber in the gas phase and should decompose cleanly at a suitable temperature to deposit the desired material.

For Lead bis(4-cyclohexylbutyrate), its potential as a CVD or ALD precursor would depend on its ability to be sublimated or vaporized at a temperature below its decomposition point. The bulky cyclohexyl groups might influence its volatility and thermal stability. In a hypothetical CVD process, the compound would be vaporized and introduced into a reactor where it would thermally decompose on a heated substrate to form a lead-containing film. In an ALD process, the precursor would be pulsed into the reactor to form a self-limiting monolayer on the substrate surface, followed by a pulse of a co-reactant (e.g., an oxidizing agent) to form a single atomic layer of the desired lead compound.

Table 1: Hypothetical CVD/ALD Parameters for Lead bis(4-cyclohexylbutyrate)

| Parameter | Hypothetical Value/Condition | Rationale |

| Precursor Temperature | 150-250 °C | To achieve sufficient vapor pressure for transport. |

| Substrate Temperature | 300-500 °C | To induce thermal decomposition and film growth. |

| Co-reactant (for ALD) | H₂O, O₃, or O₂ plasma | To provide the oxygen source for lead oxide deposition. |

| Resulting Film | PbO, Pb-containing alloys | Depending on the co-reactants and process conditions. |

Note: This table is purely speculative and not based on experimental data.

Sol-gel processing is a wet-chemical technique used for the fabrication of materials, particularly metal oxides. This method involves the transition of a system from a liquid "sol" into a solid "gel" phase. For the synthesis of lead-containing films, a lead precursor is dissolved in a suitable solvent and subjected to hydrolysis and condensation reactions.

Lead bis(4-cyclohexylbutyrate) could potentially be used as a lead source in a sol-gel process. It would first be dissolved in an appropriate organic solvent. The addition of water and a catalyst (acid or base) would initiate the hydrolysis of the lead-ligand bond, followed by condensation to form a network of lead-oxygen bonds, resulting in a gel. This gel can then be spin-coated, dip-coated, or cast onto a substrate and subsequently heat-treated to remove the organic ligands and form a dense lead oxide film.

Precursor for Nanomaterial Synthesis

The synthesis of nanomaterials with controlled size, shape, and composition is a major focus of nanotechnology. Lead-based nanoparticles, such as lead sulfide (B99878) (PbS) or lead selenide (B1212193) (PbSe) quantum dots, have garnered interest for their unique optical and electronic properties.

In a typical colloidal synthesis, a precursor is rapidly injected into a hot solvent containing stabilizing ligands. The high temperature initiates the decomposition of the precursor, leading to the nucleation and growth of nanoparticles. The stabilizing ligands cap the surface of the growing nanoparticles, preventing their aggregation and allowing for control over their size and shape.

Lead bis(4-cyclohexylbutyrate) could serve as the lead precursor in such a synthesis. The 4-cyclohexylbutyrate ligands would act as the initial capping agents. Upon injection into a high-boiling point solvent, the compound would decompose, and the lead atoms would nucleate to form nanoparticles. The final size and properties of the nanoparticles would be influenced by factors such as the reaction temperature, time, and the presence of additional capping agents.

Templated synthesis is a method used to create materials with specific porous architectures. A template, which can be a surfactant micelle, a block copolymer, or a pre-formed porous material, directs the formation of the desired structure. After the material has formed around the template, the template is removed, leaving behind a porous framework.

If Lead bis(4-cyclohexylbutyrate) were used in a templated synthesis, it would be introduced into a solution containing the templating agent. The lead precursor would then be induced to form a solid network around the template, for example, through a sol-gel process. Subsequent removal of the template would result in a porous lead-containing material. The properties of this porous framework would be determined by the nature of the template and the synthesis conditions.

Applications in Catalysis as a Catalyst Precursor or Modifier (Non-Toxicological Role)

In catalysis, lead compounds are not as widely used as other metals due to toxicity concerns. However, in specific industrial processes, they can act as catalysts or catalyst modifiers. A catalyst precursor is a compound that is converted into the active catalyst under reaction conditions.

Lead bis(4-cyclohexylbutyrate) could potentially be used as a precursor to prepare supported lead-based catalysts. For instance, it could be impregnated onto a high-surface-area support material like alumina (B75360) or silica. Subsequent calcination (high-temperature treatment) would decompose the Lead bis(4-cyclohexylbutyrate), leaving behind finely dispersed lead oxide particles on the support surface. These supported lead oxide materials could then be evaluated for their catalytic activity in various chemical reactions. The role of the lead could be to act as the primary active site or to modify the catalytic properties of another component.

Role in Organic Transformation Catalysis

While direct catalytic applications of Lead bis(4-cyclohexylbutyrate) are not extensively documented in dedicated studies, the broader class of lead(II) carboxylate complexes has demonstrated utility in organic synthesis. For instance, various lead(II) coordination compounds have been shown to act as heterogeneous catalysts in reactions such as cyanosilylation. rsc.org These reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds.

The catalytic activity of such lead complexes is often attributed to the Lewis acidic nature of the lead(II) center, which can activate substrates. In a hypothetical scenario involving Lead bis(4-cyclohexylbutyrate), the lead ion could coordinate with carbonyl groups of aldehydes or ketones, facilitating nucleophilic attack. The cyclohexylbutyrate ligands would influence the steric and electronic environment of the lead center, thereby modulating its catalytic activity and selectivity.

Illustrative Example of a Catalyzed Reaction:

| Reactants | Catalyst | Product |

| Aldehyde + Trimethylsilyl cyanide | Lead(II) Carboxylate Complex | Cyanohydrin silyl (B83357) ether |

It is plausible that Lead bis(4-cyclohexylbutyrate) could be employed as a pre-catalyst, which upon thermal or chemical activation, forms a catalytically active species. The bulky cyclohexyl groups might offer steric hindrance that could be exploited in stereoselective transformations. Further research is necessary to explore and establish the specific catalytic roles of Lead bis(4-cyclohexylbutyrate).

Heterogeneous Catalysis Development from Lead Carboxylate Decomposition

A significant application of lead carboxylates, including potentially Lead bis(4-cyclohexylbutyrate), lies in their use as precursors for the synthesis of heterogeneous catalysts. The thermal decomposition of lead carboxylates is a common method to produce lead oxide (PbO) nanoparticles and other lead-based materials. nih.gov These resulting materials can possess high surface areas and defined morphologies, which are desirable characteristics for heterogeneous catalysts.

The decomposition process involves the breakdown of the lead carboxylate at elevated temperatures, leading to the formation of lead oxide and volatile organic byproducts. The nature of the carboxylate ligand can influence the decomposition temperature and the properties of the final lead oxide material. For instance, the decomposition of lead stearate (B1226849) has been utilized to synthesize lead nanoparticles. epa.gov

Typical Decomposition Products of a Lead Carboxylate:

| Precursor | Decomposition Temperature Range (°C) | Primary Solid Product | Gaseous Byproducts |

| Lead Carboxylate | 200 - 400 | Lead Oxide (PbO) | Carbon dioxide, ketones, hydrocarbons |

The lead oxide generated from the decomposition of Lead bis(4-cyclohexylbutyrate) could be investigated as a catalyst in various reactions. Lead oxides have been explored as catalysts in oxidation and other industrial processes. By controlling the decomposition conditions of Lead bis(4-cyclohexylbutyrate), it might be possible to tailor the particle size, crystal structure, and surface properties of the resulting lead oxide, thereby optimizing its catalytic performance.

Furthermore, the decomposition of this precursor on a support material could lead to the formation of supported lead oxide catalysts. This approach can enhance the stability and activity of the catalyst by dispersing the active lead oxide phase on a high-surface-area support like alumina or silica.

Environmental Fate and Transport of Lead Species Excluding Ecotoxicity

Speciation of Lead bis(4-cyclohexylbutyrate) in Environmental Matrices

Once introduced into the environment, Lead bis(4-cyclohexylbutyrate) is unlikely to persist in its original form. The lead(II) ion is known to have a flexible coordination environment, readily interacting with various organic and inorganic ligands present in soil and water. mdpi.com The speciation of lead in the environment is largely governed by the pH, the presence of organic matter, and the mineral composition of the surrounding matrix. mdpi.com

In aqueous systems, the dominant lead species will be influenced by pH. At lower pH values, the free lead ion (Pb²⁺) may be more prevalent. However, in most natural waters (pH 6-8), lead is more likely to exist as hydroxo complexes or to be associated with dissolved organic matter. mdpi.com

In soil and sediment, the speciation is even more complex. Lead has a strong affinity for organic matter, particularly humic and fulvic acids, binding primarily to carboxylic and phenolic functional groups. acs.orgmdpi.com The interaction with mineral surfaces, such as clays (B1170129) and iron oxides, also plays a significant role in controlling lead's mobility. cdu.edu.au Therefore, in a soil matrix, Lead bis(4-cyclohexylbutyrate) would likely dissociate, with the lead ion being partitioned between the solid phase (bound to organic matter and minerals) and the pore water, where it can form various soluble complexes.

Table 1: Potential Speciation of Lead from Lead bis(4-cyclohexylbutyrate) in Environmental Matrices

| Environmental Matrix | Dominant Lead Species (Predicted) | Key Influencing Factors |

| Aqueous Systems (Water) | Pb²⁺ (at low pH), Pb(OH)⁺, Pb(OH)₂, Complexes with dissolved organic matter | pH, Dissolved Organic Carbon (DOC) concentration, Presence of other ligands |

| Soil and Sediment | Adsorbed to humic and fulvic acids, Bound to mineral surfaces (clays, oxides), Incorporated into secondary minerals | pH, Organic matter content, Cation Exchange Capacity (CEC), Mineralogy |

Transformation Pathways in Abiotic Environmental Systems

Hydrolysis and Photolysis Studies

Hydrolysis: As an ester-like compound (metal carboxylate), Lead bis(4-cyclohexylbutyrate) could be susceptible to hydrolysis, particularly at pH extremes. This process would involve the cleavage of the lead-carboxylate bond, releasing lead ions and 4-cyclohexylbutyric acid. The rate of hydrolysis would be dependent on pH and temperature.

Photolysis: Photodegradation is a potential transformation pathway for organic compounds in sunlit surface waters. unito.it The photolysis of metal-carboxylate complexes can lead to decarboxylation, where the carboxyl group is released as CO₂. escholarship.org While this has been studied for iron-carboxylate complexes, it is plausible that a similar process could occur with lead carboxylates upon absorption of UV radiation. The 4-cyclohexylbutyrate ligand itself may also undergo direct photolysis, though its chromophore (the carboxyl group) has limited absorption in the solar spectrum. Indirect photolysis, mediated by photosensitizers present in natural waters (like dissolved organic matter), could also contribute to its degradation. nih.gov

Interaction with Mineral Surfaces and Humic Substances

The interaction of lead with mineral surfaces and humic substances is a critical process controlling its mobility and bioavailability in the environment.

Interaction with Mineral Surfaces: Lead ions released from the parent compound can adsorb onto the surfaces of various minerals commonly found in soils and sediments, such as clay minerals (e.g., kaolinite, montmorillonite) and iron and manganese oxides. mdpi.com This adsorption is influenced by factors like soil pH, the surface area of the minerals, and the presence of competing cations. cdu.edu.au The carboxylate moiety of organic compounds has been shown to play a significant role in their adsorption to mineral surfaces. osti.gov

Interaction with Humic Substances: Humic substances (humic and fulvic acids) are major components of soil and aquatic organic matter and have a high affinity for lead. mdpi.com The binding of lead to humic substances occurs primarily through complexation with carboxylic and phenolic functional groups. acs.orgresearchgate.net This interaction is pH-dependent, with increased binding at higher pH values due to the deprotonation of these functional groups. mdpi.commun.ca The formation of strong complexes between lead and humic substances can significantly reduce the concentration of free lead ions in solution, thereby affecting its transport and bioavailability. mdpi.com

Table 2: Factors Influencing the Interaction of Lead with Environmental Surfaces

| Interacting Surface | Key Factors | Predicted Outcome for Lead from Lead bis(4-cyclohexylbutyrate) |

| Mineral Surfaces | pH, Mineral type, Surface area, Ionic strength | Adsorption and potential immobilization, reducing mobility. |

| Humic Substances | pH, Concentration of humic substances, Functional group density | Strong complexation, leading to both mobilization (as soluble complexes) and immobilization (in solid organic matter). |

Lead Ligand Exchange in Aqueous and Soil Environments

Ligand exchange reactions are fundamental to the speciation and transport of metals in the environment. In the context of Lead bis(4-cyclohexylbutyrate), the 4-cyclohexylbutyrate anions are the initial ligands. However, in complex environmental matrices, these can be exchanged for other, more competitive ligands.

In aqueous environments, inorganic ligands such as hydroxide (B78521) (OH⁻), carbonate (CO₃²⁻), and chloride (Cl⁻) can compete with the 4-cyclohexylbutyrate to form complexes with lead. chemguide.co.uk The relative abundance of these ligands and their respective stability constants with lead will determine the predominant species.

In soil, the functional groups of humic substances and the reactive sites on mineral surfaces represent a vast pool of potential ligands. Given the high affinity of lead for these soil components, it is highly probable that the 4-cyclohexylbutyrate ligands would be displaced, leading to the strong association of lead with the solid phase. acs.orgacs.org The strength of this binding can influence the potential for lead to be remobilized into the soil solution if environmental conditions change, for example, through a decrease in pH.

Conclusion and Future Research Directions

Summary of Academic Contributions and Insights

The study of lead carboxylates, the class of compounds to which Lead bis(4-cyclohexylbutyrate) belongs, has provided significant insights into the coordination chemistry of lead(II). A key academic contribution is the understanding of the influence of the stereochemically active lone pair of electrons on the Pb(II) ion. This can lead to two distinct coordination geometries:

Hemidirected structures: The lone pair occupies a position in the coordination sphere, resulting in a directional arrangement of ligands.

Holodirected structures: The lone pair is stereochemically inactive, leading to a more symmetrical, non-directional arrangement of ligands.

Research on a series of lead carboxylates has shown that the coordination geometry can be influenced by the length of the carboxylate chain. For instance, shorter-chain lead carboxylates (like those derived from hexanoic to octanoic acid) tend to adopt hemidirected geometries, while longer-chain variants (from nonanoic acid onwards) often exhibit holodirected structures rsc.org. The specific geometry for Lead bis(4-cyclohexylbutyrate), with its bulky cyclohexyl group, remains an area for empirical investigation.

The synthesis of lead carboxylates is typically achieved through the reaction of a lead(II) source, such as lead(II) oxide or lead(II) carbonate, with the corresponding carboxylic acid mdpi.com. The solvent system can play a crucial role in the final structure of the resulting complex mdpi.com.

The table below summarizes the expected data for Lead bis(4-cyclohexylbutyrate) based on general knowledge of similar compounds.

| Property | Expected Value/Characteristic |

| Molecular Formula | C20H34O4Pb |

| Molecular Weight | 529.69 g/mol |

| Appearance | White to off-white solid |

| Solubility | Likely soluble in nonpolar organic solvents |

Unresolved Questions and Challenges in Lead Carboxylate Chemistry

Despite the progress made, several challenges and unresolved questions persist in the field of lead carboxylate chemistry. A primary difficulty is the crystallization of these compounds, which is often hampered by solubility issues, hindering single-crystal X-ray diffraction analysis—the definitive method for structural elucidation rsc.org. This is particularly true for long-chain carboxylates rsc.org.

Further unresolved questions include:

A comprehensive understanding of the factors that dictate the switch between hemidirected and holodirected coordination. While chain length is a known factor, the influence of steric bulk and electronic effects from substituents on the carboxylate ligand, such as the cyclohexyl group in Lead bis(4-cyclohexylbutyrate), is not fully understood.

The detailed mechanism of thermal decomposition for various lead carboxylates.

The full extent of the supramolecular chemistry of these compounds, including the role of weaker interactions in dictating their solid-state packing.

Future Prospects for Fundamental Research on Lead bis(4-cyclohexylbutyrate)

Future fundamental research on Lead bis(4-cyclohexylbutyrate) could provide valuable insights into the broader field of lead carboxylates. Key areas of investigation include:

Synthesis and Crystallization: Developing novel synthetic routes and crystallization techniques to obtain high-quality single crystals of Lead bis(4-cyclohexylbutyrate) would be a significant step. This would allow for unambiguous structural determination and a precise understanding of its coordination geometry.

Solid-State Characterization: A thorough characterization using solid-state NMR (specifically 13C and 207Pb NMR) and infrared spectroscopy could help to elucidate the coordination environment of the lead ion and the nature of the carboxylate binding, even in the absence of single-crystal data rsc.org.

Thermal Analysis: Detailed thermal analysis (thermogravimetric analysis and differential scanning calorimetry) would provide information on the thermal stability and decomposition pathway of the compound.

Comparative Studies: A comparative study of Lead bis(4-cyclohexylbutyrate) with its linear-chain analogue, lead bis(decanoate), could offer insights into how the bulky cyclohexyl group influences the crystal packing and coordination geometry.

Emerging Methodologies for Studying Metal-Organic Compounds

The study of metal-organic compounds like Lead bis(4-cyclohexylbutyrate) stands to benefit significantly from emerging methodologies. These advanced techniques can overcome some of the traditional challenges and provide deeper insights into structure-property relationships.

Computational and Data-Driven Approaches:

Quantum Mechanical (QM) and Molecular Mechanical (MM) Methods: These computational approaches are increasingly used to model the physical and chemical properties of metal-organic frameworks (MOFs) and other metal-organic compounds. QM methods are particularly adept at modeling electron-based interactions, while MM methods can handle other interatomic forces aip.org. Hybrid QM/MM systems offer a powerful tool for studying complex systems aip.org.

Machine Learning (ML): By analyzing large datasets, machine learning models can uncover structure-property relationships and guide the design of new materials with desired characteristics nih.govacs.org. Machine learning potentials (MLPs) can simulate amorphous phases or materials with defects, which are challenging for conventional methods nih.govacs.org.

Deep Generative Models: These models can directly generate novel chemical structures, expanding the search space for new materials beyond existing databases nih.govacs.org.

Advanced Experimental Techniques:

High-Resolution Transmission Electron Microscopy (HR-TEM): This technique can provide valuable information on the growth and morphology of metal-organic compounds acs.org.

Isothermal Titration Calorimetry (ITC): ITC can offer insights into the thermodynamic parameters of the formation of these compounds acs.org.

The application of these emerging methodologies to Lead bis(4-cyclohexylbutyrate) could help to predict its structure, understand its properties, and guide the synthesis of new lead carboxylates with tailored functionalities.

Q & A

Q. What protocols ensure safe handling and disposal of lead bis(4-cyclohexylbutyrate) in laboratory settings?

- Methodological Answer : Adopt OSHA/NIOSH guidelines for Pb²⁺ compounds: use fume hoods, impermeable gloves, and particulate respirators. Neutralize waste with chelating agents (e.g., EDTA) before disposal. Regular biomonitoring (blood lead levels) for lab personnel is mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.